molecular formula C11H11N B2668932 2-Cyclopropyl-2-phenylacetonitrile CAS No. 61066-89-5

2-Cyclopropyl-2-phenylacetonitrile

Cat. No.: B2668932
CAS No.: 61066-89-5
M. Wt: 157.216
InChI Key: QSPUOGZKFWRGRU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetonitrile is an organic compound with the molecular formula C11H11N. It is characterized by a cyclopropyl group attached to a phenylacetonitrile moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylacetonitrile typically involves the reaction of cyclopropylmethyl bromide with phenylacetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Cyclopropyl-2-phenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can influence the binding affinity and specificity of the compound towards its targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

    2-Phenylacetonitrile: Lacks the cyclopropyl group, making it less rigid and potentially less selective in its interactions.

    Cyclopropylacetonitrile: Lacks the phenyl group, which reduces its aromatic character and potential for electrophilic substitution reactions.

Uniqueness: 2-Cyclopropyl-2-phenylacetonitrile is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for a diverse range of reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-cyclopropyl-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUOGZKFWRGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61066-89-5
Record name 2-cyclopropyl-2-phenylacetonitrile
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